molecular formula C18H20N2O3 B269268 N-[3-(acetylamino)phenyl]-2-propoxybenzamide

N-[3-(acetylamino)phenyl]-2-propoxybenzamide

Cat. No. B269268
M. Wt: 312.4 g/mol
InChI Key: FQPIGTQNJKJFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-2-propoxybenzamide, also known as APB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APB is a benzamide derivative that has been synthesized using various methods, and it has been found to exhibit significant biochemical and physiological effects.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-propoxybenzamide has been found to have several scientific research applications, including its use as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). N-[3-(acetylamino)phenyl]-2-propoxybenzamide has also been used to study the role of mGluR5 in various physiological and pathological conditions, including drug addiction, anxiety, and depression. Additionally, N-[3-(acetylamino)phenyl]-2-propoxybenzamide has been used to investigate the effects of mGluR5 on synaptic plasticity and learning and memory.

Mechanism of Action

N-[3-(acetylamino)phenyl]-2-propoxybenzamide acts as a selective antagonist of the mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, N-[3-(acetylamino)phenyl]-2-propoxybenzamide can modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin. This modulation can lead to changes in synaptic transmission, plasticity, and behavior.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-2-propoxybenzamide has been found to have several biochemical and physiological effects, including its ability to modulate synaptic transmission and plasticity. N-[3-(acetylamino)phenyl]-2-propoxybenzamide has also been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that it may have potential therapeutic applications for the treatment of anxiety and depression in humans.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(acetylamino)phenyl]-2-propoxybenzamide in lab experiments is its selectivity for mGluR5, which allows for more specific modulation of synaptic transmission and plasticity. Additionally, N-[3-(acetylamino)phenyl]-2-propoxybenzamide has been found to have low toxicity and is well-tolerated in animal models. However, one limitation of using N-[3-(acetylamino)phenyl]-2-propoxybenzamide is its relatively short half-life, which may require frequent dosing in certain experiments.

Future Directions

There are several future directions for research on N-[3-(acetylamino)phenyl]-2-propoxybenzamide, including its potential therapeutic applications for the treatment of anxiety and depression in humans. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(acetylamino)phenyl]-2-propoxybenzamide and its effects on synaptic transmission and plasticity. Other future directions include investigating the effects of N-[3-(acetylamino)phenyl]-2-propoxybenzamide on other neurotransmitter systems and exploring the potential use of N-[3-(acetylamino)phenyl]-2-propoxybenzamide in the treatment of other neurological and psychiatric disorders.
Conclusion:
In conclusion, N-[3-(acetylamino)phenyl]-2-propoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-[3-(acetylamino)phenyl]-2-propoxybenzamide is synthesized using various methods and has been found to exhibit significant biochemical and physiological effects. N-[3-(acetylamino)phenyl]-2-propoxybenzamide acts as a selective antagonist of the mGluR5 and has been used to study the role of mGluR5 in various physiological and pathological conditions. N-[3-(acetylamino)phenyl]-2-propoxybenzamide has several advantages and limitations for lab experiments, and there are several future directions for research on N-[3-(acetylamino)phenyl]-2-propoxybenzamide, including its potential therapeutic applications and further investigation of its mechanism of action.

Synthesis Methods

N-[3-(acetylamino)phenyl]-2-propoxybenzamide can be synthesized using various methods, including the reaction of 2-propoxybenzoic acid with N-(3-aminophenyl)acetamide in the presence of a catalyst. Another method involves the reaction of 2-propoxybenzoic acid with N-(3-acetylamino)phenyl)acetamide in the presence of a coupling agent. The resulting N-[3-(acetylamino)phenyl]-2-propoxybenzamide can be purified using various techniques, including column chromatography and recrystallization.

properties

Product Name

N-[3-(acetylamino)phenyl]-2-propoxybenzamide

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-propoxybenzamide

InChI

InChI=1S/C18H20N2O3/c1-3-11-23-17-10-5-4-9-16(17)18(22)20-15-8-6-7-14(12-15)19-13(2)21/h4-10,12H,3,11H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

FQPIGTQNJKJFDN-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

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